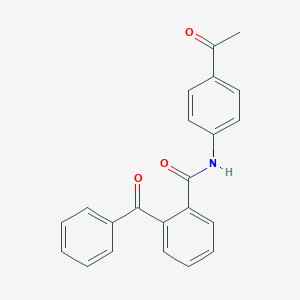

N-(4-acetylphenyl)-2-benzoylbenzamide

Description

N-(4-acetylphenyl)-2-benzoylbenzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzene ring and a 4-acetylphenyl substituent on the amide nitrogen. This compound serves as a critical intermediate in synthesizing antimicrobial agents, particularly benzimidazole and benzothiazole derivatives. Its structural flexibility allows for functionalization with various substituents, enabling the development of compounds with enhanced biological activity. For example, it has been utilized in the synthesis of chalcones, cyanopyridines, and thienopyrimidines, which exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria and Mycobacterium species .

Properties

Molecular Formula |

C22H17NO3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-benzoylbenzamide |

InChI |

InChI=1S/C22H17NO3/c1-15(24)16-11-13-18(14-12-16)23-22(26)20-10-6-5-9-19(20)21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26) |

InChI Key |

KFVIADQVHIZTCC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

The pharmacological and structural properties of N-(4-acetylphenyl)-2-benzoylbenzamide can be contextualized by comparing it with benzamide derivatives bearing different substituents. Below is an analysis of key analogs:

Substituent Effects on Antimicrobial Activity

Key Observations:

- Hydrophilic Substituents (Hydroxyl, Amino): The hydroxyl group in 2-hydroxy-N-(4-methylphenyl)benzamide enhances solubility, while amino groups in analogs like 4-amino-N-(4-amino-2-methoxyphenyl)benzamide facilitate hydrogen bonding, improving target interactions .

- Heterocyclic Modifications : Derivatives incorporating benzimidazole (e.g., chalcones) or benzothiazole moieties show marked antimicrobial activity, with MIC values dependent on substituent size and polarity .

Structural and Crystallographic Comparisons

- Molecular Packing : this compound derivatives often form hydrogen-bonded networks, whereas analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, suggesting divergent crystal lattice stability .

- Conformational Flexibility : The acetylphenyl group in the parent compound allows rotational freedom, enabling interactions with microbial targets. In contrast, rigid substituents like the nitro group in N-(2-nitrophenyl) analogs restrict conformational mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.